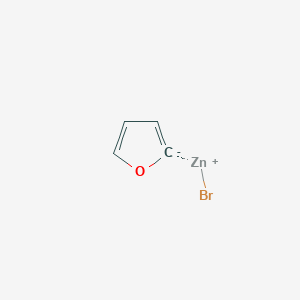

Furan-2-ylzinc bromide

CAS No.: 126204-75-9

Cat. No.: VC11686101

Molecular Formula: C4H3BrOZn

Molecular Weight: 212.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126204-75-9 |

|---|---|

| Molecular Formula | C4H3BrOZn |

| Molecular Weight | 212.3 g/mol |

| IUPAC Name | bromozinc(1+);2H-furan-2-ide |

| Standard InChI | InChI=1S/C4H3O.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | VZXHAIDBQGUYTN-UHFFFAOYSA-M |

| SMILES | C1=CO[C-]=C1.[Zn+]Br |

| Canonical SMILES | C1=CO[C-]=C1.[Zn+]Br |

Introduction

Synthesis and Preparation of Furan-2-ylzinc Bromide

The synthesis of Furan-2-ylzinc bromide typically involves the direct insertion of highly reactive zinc into a halogenated furan precursor. A prominent method, as described by Knochel and colleagues, utilizes Rieke zinc or commercial zinc powder in the presence of lithium chloride (LiCl) to facilitate the insertion into 2-bromofuran (Figure 1) . The reaction proceeds under mild conditions in tetrahydrofuran (THF), yielding the organozinc reagent with high efficiency. For instance, the preparation of 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, a related compound, demonstrates the adaptability of this approach for functionalized furans .

Key Synthetic Steps:

-

Halogenated Precursor: 2-Bromofuran serves as the starting material, where the bromine atom at the 2-position acts as the leaving group.

-

Zinc Insertion: Activated zinc (e.g., Rieke zinc) reacts with 2-bromofuran in anhydrous THF, often with LiCl to enhance solubility and reactivity .

-

Work-Up: The resultant Furan-2-ylzinc bromide is typically used in situ due to its sensitivity to moisture and oxygen, though it can be stabilized in THF under inert atmospheres.

Representative Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0–25°C |

| Catalyst/Additive | LiCl |

| Yield | 85–95% |

Molecular Structure and Physicochemical Properties

Furan-2-ylzinc bromide features a five-membered aromatic furan ring with a zinc bromide group at the 2-position. The bromine atoms and oxygen in the furan ring contribute to its electronic structure, enhancing its nucleophilic character. Computational studies suggest that the zinc atom adopts a linear coordination geometry, bonded to the furan ring and bromide ions.

Physicochemical Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 291.38 g/mol | |

| Solubility | THF, DMF, DMSO | |

| Stability | Air- and moisture-sensitive |

The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atoms, which polarize the zinc-carbon bond, facilitating transmetalation in cross-coupling reactions .

Applications in Organic Synthesis

Furan-2-ylzinc bromide is predominantly employed in palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, to form biaryl or heteroaryl structures. For example, its reaction with 5-bromo-2-furaldehyde under Pd catalysis yields 5-substituted 2-furaldehydes, valuable intermediates in pharmaceutical synthesis .

Mechanistic Insights:

-

Transmetalation: The zinc reagent transfers the furyl group to a palladium catalyst, forming a Pd(II) intermediate.

-

Reductive Elimination: The Pd(II) species undergoes elimination to generate the desired carbon-carbon bond .

Case Study:

In the synthesis of antifungal agents, Furan-2-ylzinc bromide was coupled with aryl halides to produce furan-containing propanoic acid derivatives, which exhibited activity against Candida albicans . This underscores its utility in accessing bioactive molecules.

Comparative Analysis with Related Organozinc Reagents

Furan-2-ylzinc bromide exhibits distinct advantages over other organozinc reagents:

-

Enhanced Solubility: The furan ring improves solubility in polar aprotic solvents compared to purely alkyl-based zinc reagents .

-

Regioselectivity: The 2-position substitution directs coupling reactions to specific sites on aromatic partners, reducing side products .

Future Directions and Research Opportunities

Future research may explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume